1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol
Overview
Description
1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol is a chemical compound with the molecular formula C20H26O2Si. It is a cyclopropanol derivative where the hydroxyl group is protected by a tert-butyldiphenylsilyl group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol can be synthesized through a multi-step process. One common method involves the protection of cyclopropanol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction typically occurs at room temperature and requires anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Free hydroxyl groups or other substituted derivatives.
Scientific Research Applications
1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol is used in various scientific research applications:
Chemistry: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol primarily involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups within the molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropanol
- 1-(((tert-Butylmethoxysilyl)oxy)methyl)cyclopropanol
- 1-(((tert-Butylphenylsilyl)oxy)methyl)cyclopropanol
Uniqueness
1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol is unique due to the presence of the diphenylsilyl group, which provides greater steric hindrance and stability compared to other silyl protecting groups. This makes it particularly useful in reactions where selective protection and deprotection of hydroxyl groups are crucial.
Properties
IUPAC Name |
1-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2Si/c1-19(2,3)23(17-10-6-4-7-11-17,18-12-8-5-9-13-18)22-16-20(21)14-15-20/h4-13,21H,14-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCFHPVTNLZNLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3(CC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680973 | |
Record name | 1-({[tert-Butyl(diphenyl)silyl]oxy}methyl)cyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
441784-82-3 | |
Record name | 1-({[tert-Butyl(diphenyl)silyl]oxy}methyl)cyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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